molecular formula C14H15N3O2 B8284589 ethyl 3-(N'-benzylidene-N-methylhydrazino)2-cyanoacrylate

ethyl 3-(N'-benzylidene-N-methylhydrazino)2-cyanoacrylate

Cat. No. B8284589
M. Wt: 257.29 g/mol
InChI Key: LOLSIQDHBZSPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906656B2

Procedure details

At room temperature, 100 ml of concentrated hydrochloric acid were added dropwise over a period of 20 min to a suspension of 220 g (0.855 mol) of ethyl 3-(N′-benzylidene-N-methylhydrazino)-2-cyanoacrylate (XVI-1) in 1000 ml of ethanol. The mixture was then heated at the boil for 1 hour. After removal of the solvent, the oily residue was triturated with gentle heating with 200 ml of diethyl ether, resulting in the precipitation of a solid. Filtration with suction gave 149 g (95% of theory) of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate [log P (pH 2.3)=0.72].
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(=[N:9][N:10]([CH:12]=[C:13]([C:19]#[N:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:11])C1C=CC=CC=1>C(O)C>[NH2:20][C:19]1[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][N:10]([CH3:11])[N:9]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
220 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NN(C)C=C(C(=O)OCC)C#N
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at the boil for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the oily residue was triturated
TEMPERATURE
Type
TEMPERATURE
Details
with gentle heating with 200 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
resulting in the precipitation of a solid
FILTRATION
Type
FILTRATION
Details
Filtration with suction

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C=C1C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 149 g
AMOUNT: PH
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.